molecular formula C11H23NO B13184416 1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol

1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol

Cat. No.: B13184416
M. Wt: 185.31 g/mol
InChI Key: ZRGRJARWDALKNU-UHFFFAOYSA-N
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Description

1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol is a complex organic compound with a unique structure that includes both cyclobutane and amino alcohol functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the amino and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its bioactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol
  • (1-Amino-2-methylbutan-2-yl)(methyl)amine
  • tert-Butyl [1-amino-1-(hydroxyimino)-2-methylbutan-2-yl]carbamate

Uniqueness

1-(1-Amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol stands out due to its unique combination of cyclobutane and amino alcohol functionalities. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-amino-2-methylbutan-2-yl)-2,3-dimethylcyclobutan-1-ol

InChI

InChI=1S/C11H23NO/c1-5-10(4,7-12)11(13)6-8(2)9(11)3/h8-9,13H,5-7,12H2,1-4H3

InChI Key

ZRGRJARWDALKNU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C1(CC(C1C)C)O

Origin of Product

United States

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